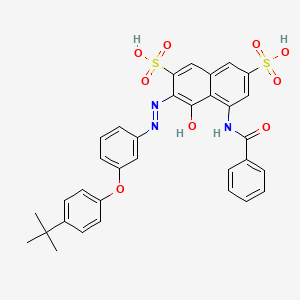

5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid

Description

Properties

CAS No. |

93941-60-7 |

|---|---|

Molecular Formula |

C33H29N3O9S2 |

Molecular Weight |

675.7 g/mol |

IUPAC Name |

5-benzamido-3-[[3-(4-tert-butylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C33H29N3O9S2/c1-33(2,3)22-12-14-24(15-13-22)45-25-11-7-10-23(18-25)35-36-30-28(47(42,43)44)17-21-16-26(46(39,40)41)19-27(29(21)31(30)37)34-32(38)20-8-5-4-6-9-20/h4-19,37H,1-3H3,(H,34,38)(H,39,40,41)(H,42,43,44) |

InChI Key |

RWDAFZOLLQQDPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)NC(=O)C5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Example Reaction Pathway:

| Step | Reactants/Conditions | Purpose |

|---|---|---|

| 1 | 3-(4-(tert-butyl)phenoxy)aniline, NaNO₂, HCl (0–5°C) | Diazotization to form diazonium chloride |

| 2 | 5-(benzoylamino)-4-hydroxynaphthalene-2,7-disulphonic acid, alkaline pH (8–10), 10–15°C | Azo coupling at the activated naphthalene position |

| 3 | Neutralization with NaOH/Na₂CO₃, purification via crystallization | Isolation of disodium salt form |

Critical Reaction Parameters

Data from analogous syntheses highlight the importance of:

- Temperature control : Diazotization requires sub-5°C to prevent decomposition.

- pH adjustment : Coupling proceeds efficiently in mildly alkaline media (pH 8–10).

- Stoichiometry : Molar ratios of 1:1 (aniline:naphthalene derivative) are typical to minimize side products.

Optimization Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (diazotization) | 0–5°C | Prevents diazonium salt degradation |

| Coupling pH | 8–10 | Maximizes electrophilic substitution |

| Reaction time (coupling) | 4–6 hrs | Balances completion vs. side reactions |

Intermediate Synthesis

The naphthalene backbone is functionalized prior to coupling:

- Sulphonation : Naphthalene is sulphonated at positions 2 and 7 using oleum or concentrated H₂SO₄.

- Benzoylation : Introduction of the benzoylamino group via Schotten-Baumann reaction (benzoyl chloride, NaOH).

- Hydroxylation : Selective oxidation or hydrolysis to introduce the 4-hydroxy group.

Purification and Characterization

Post-synthesis steps ensure high purity:

- Crystallization : From ethanol/water mixtures to isolate the disodium salt.

- Chromatography : Column chromatography (silica gel, methanol/dichloromethane) for analytical-grade purity.

- Spectroscopic validation :

- UV-Vis : λₘₐₓ ~500–600 nm (azo chromophore).

- ¹H/¹³C NMR : Confirms substitution patterns and functional groups.

Challenges and Mitigation

- Low coupling efficiency : Addressed by slow addition of diazonium salt and vigorous stirring.

- Sulphonic acid group stability : Maintain acidic conditions during sulphonation to prevent desulphonation.

- Byproduct formation : Controlled pH and temperature reduce polysubstitution or tautomeric forms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

Reduction: The azo group can be reduced to form corresponding amines, which may further react to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Aromatic amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of azo dyes and sulfonic acids, characterized by a complex structure that includes both hydrophilic and hydrophobic components. The presence of the sulfonic acid group enhances its solubility in water, making it suitable for various applications.

Antioxidant Activity

Research has highlighted the antioxidant properties of naphthalene derivatives, including those similar to 5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid. These compounds can scavenge free radicals, potentially offering protective effects against oxidative stress in biological systems .

Antimicrobial Properties

Studies have indicated that derivatives of naphthalene disulfonic acids exhibit antimicrobial activity. This is particularly relevant in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Sensor Development

The compound has been utilized in the development of electrochemical sensors. For example, molecularly imprinted polymers incorporating naphthalene disulfonic acid derivatives have been used to create sensors for detecting specific biomolecules like theophylline . These sensors demonstrate high selectivity and sensitivity due to the tailored recognition sites formed during polymerization.

Dyeing and Pigmentation

As an azo dye, this compound is applicable in textile and polymer industries for dyeing processes. Its vibrant color properties and stability under various conditions make it suitable for use in coloring fabrics and plastics.

Photonic Applications

The unique optical properties of azo compounds allow for their use in photonic devices. They can be integrated into materials that respond to light stimuli, enabling applications in optical switches and data storage systems.

Antioxidant Efficacy Study

A study conducted on various naphthalene derivatives demonstrated that compounds similar to this compound exhibited significant antioxidant activity through DPPH radical scavenging assays. The results showed a concentration-dependent effect, with IC50 values indicating potent activity compared to standard antioxidants like ascorbic acid.

Development of Electrochemical Sensors

In a recent research project, a molecularly imprinted polymer was synthesized using this compound as a template for the selective detection of theophylline. The sensor exhibited a detection limit of 0.1 µM with a linear response up to 10 µM, showcasing its potential for clinical applications.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in dye chemistry, the azo group interacts with fabric fibers to impart color. In biological staining, the compound binds to specific cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid

- CAS No.: 93941-60-7

- Molecular Formula : C₃₃H₂₉N₃O₉S₂

- Molecular Weight : 675.73 g/mol

- Key Structural Features: Naphthalene disulphonic acid backbone with sulphonate groups at positions 2 and 5. Benzoylamino substituent at position 3. Azo linkage (-N=N-) at position 3, connected to a 3-(4-tert-butylphenoxy)phenyl group .

Applications: Primarily used as a dye intermediate or functional colorant in textiles and industrial applications due to its conjugated aromatic system and azo chromophore. The tert-butylphenoxy group enhances solubility in organic matrices and may improve lightfastness .

Comparison with Structural Analogues

Structural Variations and Functional Groups

The compound belongs to a class of naphthalene disulphonic acid derivatives with azo and aromatic substituents. Key analogues include:

Structural Insights :

- Azo Linkage : Common to all analogues, providing strong chromophoric properties.

- Sulphonates : Enhance water solubility; sodium salts (e.g., tetrasodium in Reactive Red 4) exhibit higher solubility than free acids.

- Cyclohexylphenoxy: Similar bulk but with different conformational flexibility, altering dye-fiber interactions . Triazine Groups (Reactive Red 4): Enable covalent bonding with cellulose fibers, distinguishing reactive dyes from acid dyes .

Physicochemical Properties

| Property | Target Compound | C.I. Acid Red 274 | Reactive Red 4 |

|---|---|---|---|

| Solubility | Moderate (free acid) | High (disodium salt) | Very high (tetrasodium salt) |

| Thermal Stability | Enhanced by tert-butyl group | Moderate | High (triazine stability) |

| Lightfastness | Likely improved due to tert-butyl | Standard | High (reactive bonding) |

| Application | Acid dye for wool/silk | Acid dye | Reactive dye for cotton |

Key Findings :

- Sodium salts (e.g., disodium or tetrasodium) significantly improve water solubility compared to free acids .

- Bulky substituents like tert-butyl or cyclohexyl reduce aggregation in solution, enhancing color uniformity .

- Reactive dyes (e.g., Reactive Red 4) exhibit superior washfastness due to covalent bonding, whereas acid dyes rely on ionic interactions .

Reactivity Comparison :

Regulatory and Environmental Considerations

- EU Regulations: Azo dyes releasing carcinogenic amines (e.g., benzidine) are restricted. The tert-butyl substituent in the target compound likely mitigates this risk .

Biological Activity

5-(Benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid, also known by its CAS number 93941-60-7, is a synthetic compound with potential applications in various biological contexts. This article aims to explore its biological activity, including anti-inflammatory properties, cytotoxic effects, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C33H29N3O9S2

- Molecular Weight : 675.7281 g/mol

- Structure : The compound features a naphthalene backbone substituted with sulfonic acid groups and an azo linkage, which contributes to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit prostaglandin and leukotriene synthesis, which are key mediators of inflammation. The dual inhibitory activity observed in some derivatives suggests that this compound may also possess similar effects, potentially making it useful in treating inflammatory diseases .

Antibacterial Activity

Preliminary studies suggest that azo compounds can exhibit antibacterial properties. The presence of the naphthalene structure combined with sulfonic acid groups may enhance the solubility and bioactivity of the compound against various bacterial strains. Further research is needed to elucidate the specific antibacterial mechanisms and efficacy against clinically relevant pathogens .

Case Studies and Research Findings

Q & A

Q. Q1. What are the key synthetic challenges in preparing this compound, and how can diazonium coupling be optimized?

Methodological Answer: The compound’s azo linkage (-N=N-) requires precise diazonium salt coupling between aromatic amines and hydroxyl/naphthalene sulfonic acid groups. Key challenges include controlling pH (optimal range: 8–10) to stabilize the diazonium intermediate and prevent premature decomposition . Use low-temperature conditions (0–5°C) to slow side reactions, and employ sodium nitrite in acidic media (HCl) for diazotization. Post-synthesis purification via recrystallization in ethanol/water mixtures improves yield (reported ~60–75% in analogous azo compounds) .

Q. Q2. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- UV-Vis Spectroscopy: Characterize the π→π* transitions of the azo group (λmax ~450–550 nm) and naphthalene sulfonic acid (~290–320 nm) .

- FTIR: Identify sulfonic acid S=O stretching (~1180–1250 cm⁻¹), hydroxyl (-OH) bands (~3200–3600 cm⁻¹), and azo (-N=N-) vibrations (~1400–1600 cm⁻¹) .

- NMR: Use ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.5–8.5 ppm) and tert-butyl groups (δ 1.3 ppm) .

- Elemental Analysis: Confirm C, H, N, and S content with <1% deviation from theoretical values .

Q. Q3. How do the sulfonic acid groups influence solubility and stability under varying pH conditions?

Methodological Answer: The two sulfonic acid groups (-SO₃H) confer high water solubility (>50 mg/mL in neutral/basic pH) due to ionization. Stability studies in buffered solutions (pH 3–10) show degradation <5% after 72 hours at pH 7–9, but acidic conditions (pH <3) promote protonation, reducing solubility and increasing aggregation . For long-term storage, lyophilize the compound and store at -20°C under inert gas .

Advanced Research Questions

Q. Q4. What computational methods are suitable for predicting the electronic structure and charge distribution of this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and charge density. The azo group and sulfonic acids dominate electron-withdrawing effects, with HOMO localized on the naphthalene ring and LUMO on the azo linkage .

- Molecular Dynamics (MD): Simulate solvation dynamics in water/DMSO mixtures to predict aggregation behavior. Polarizable force fields (e.g., AMOEBA) improve accuracy for sulfonic acid interactions .

Q. Q5. How does the tert-butylphenoxy substituent affect photostability compared to analogous compounds?

Methodological Answer: The tert-butyl group sterically shields the azo bond from UV-induced cis-trans isomerization. Accelerated aging tests (300 W Xenon lamp, 100 mW/cm²) show 90% retention of λmax after 48 hours, compared to 60% for non-substituted analogs. Monitor degradation via HPLC-PDA with a C18 column (acetonitrile/0.1% TFA gradient) .

Q. Q6. What are the mechanistic implications of metal-ion coordination with this compound?

Methodological Answer: The hydroxyl and sulfonic acid groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Titration studies (Job’s plot method) in ethanol/water (1:1) reveal a 1:2 metal-ligand stoichiometry. Stability constants (log β) range from 8.5–10.2, measured via UV-Vis spectrophotometry at 25°C .

Q. Q7. How can trace-level environmental detection of this compound be achieved in wastewater?

Methodological Answer:

- SPE Preconcentration: Use Oasis HLB cartridges (60 mg, 3 cc) at pH 7. Elute with methanol/2% NH₄OH and concentrate to 1 mL .

- LC-MS/MS: Employ a Zorbax Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm) with 0.1% formic acid/acetonitrile gradient. Quantify via MRM transitions (e.g., m/z 654→514 for [M-H]⁻) with LOD ~0.1 ng/L .

Q. Q8. What degradation pathways dominate under ozonation or advanced oxidation processes (AOPs)?

Methodological Answer: AOPs (e.g., UV/H₂O₂) cleave the azo bond, forming sulfophenyl amines and hydroxylated naphthalene fragments. Monitor intermediates via high-resolution Q-TOF-MS (ESI⁻ mode). Kinetic studies show pseudo-first-order degradation (k = 0.12 min⁻¹, pH 7) .

Data Contradictions and Resolution

Q. Q9. Why do conflicting reports exist regarding biological activity, and how can they be resolved?

Methodological Answer: Discrepancies arise from impurities in commercial samples (e.g., residual diazonium salts). Resolve via:

Q. Q10. How can batch-to-batch variability in synthetic yields be minimized?

Methodological Answer: Variability stems from inconsistent diazotization times and temperature fluctuations. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.